Elimination of Preview Artifact in Automated Protein Sequencing vs 4-Vinylpyridine
In a direct head-to-head comparison using an Applied Biosystems 477A sequencer, proteins alkylated with 3-bromopropylamine exhibited no previewing—the carryover of the next amino acid into the current cycle. In contrast, proteins modified with 4-vinylpyridine consistently displayed significant preview artifact [1]. Additionally, the phenylthiohydantoin (PTH) derivative of S-3-aminopropylcysteine elutes at a unique position immediately after PTH-leucine, and its retention time is unaffected by changes in ionic strength of the HPLC solvent, unlike PTH-pyridylethylcysteine from 4-vinylpyridine [1].
| Evidence Dimension | Preview artifact (carryover of residue n+1 into cycle n) during Edman sequencing |
|---|---|
| Target Compound Data | No preview observed |
| Comparator Or Baseline | 4-Vinylpyridine (4-VP): Significant preview observed |
| Quantified Difference | Qualitative presence/absence; 4-VP also exhibits high chromatographic background [1] |
| Conditions | Automated Edman degradation on Applied Biosystems 477A; HPLC analysis of PTH-amino acids |
Why This Matters
Eliminating preview avoids misassignment of amino acid residues, directly improving sequence accuracy and reducing the need for repeat runs in core facilities and quality control labs.
- [1] Jue RA, Hale JE. Identification of cysteine residues alkylated with 3-bromopropylamine by protein sequence analysis. Anal Biochem. 1993 Apr;210(1):39-44. doi:10.1006/abio.1993.1147. View Source
